molecular formula C17H13FN6OS2 B2399829 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 894058-89-0

2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2399829
CAS No.: 894058-89-0
M. Wt: 400.45
InChI Key: KVOZZFNUTNMKEW-UHFFFAOYSA-N
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Description

2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a synthetic small molecule designed for preclinical research and chemical biology. It features a [1,2,4]triazolo[4,3-b]pyridazine core, a scaffold recognized in medicinal chemistry for its diverse bioactivity . The structure integrates a 4-fluorophenyl group at the 6-position of the triazolopyridazine ring and is functionalized with a thioacetamide linker connected to a 4-methylthiazol-2-yl acceptor group. This molecular architecture makes it a compound of interest for investigating structure-activity relationships, particularly in the development of novel enzyme inhibitors and receptor modulators. The 1,2,4-triazolo heterocyclic system is present in compounds studied for a range of pharmacological activities, including potential antimicrobial, anticancer, and anti-inflammatory effects, providing a broad scope for research applications . The presence of the thiazole ring, a common privilege structure in drug discovery, further enhances its potential for interaction with biological targets. This product is intended for use in assay development, high-throughput screening, and target identification studies in a controlled laboratory environment. It is supplied as a high-purity material for Research Use Only. Not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle all materials according to established laboratory safety protocols.

Properties

IUPAC Name

2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN6OS2/c1-10-8-26-16(19-10)20-15(25)9-27-17-22-21-14-7-6-13(23-24(14)17)11-2-4-12(18)5-3-11/h2-8H,9H2,1H3,(H,19,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOZZFNUTNMKEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The molecular structure of the compound includes:

  • A triazolo[4,3-b]pyridazine core.
  • A fluorophenyl substituent.
  • A thioacetamide linkage.
  • An N-(4-methylthiazol-2-yl) group.

This unique configuration allows for diverse interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit significant antimicrobial activity. The compound's triazole core is known to inhibit various bacteria and fungi. For example:

  • Compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) as low as 0.125–8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Triazole derivatives have also been explored for their anticancer properties. Studies have shown that compounds with a similar backbone can induce apoptosis in cancer cell lines through various pathways:

  • The interaction with specific enzymes or receptors often leads to cell cycle arrest and apoptosis .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Inhibitors targeting cyclooxygenase (COX) enzymes have shown promise in reducing inflammation:

  • Certain triazole derivatives were reported to selectively inhibit COX-II with minimal ulcerogenic effects, indicating potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanisms include:

  • Enzyme Inhibition : The triazole moiety can act as a competitive inhibitor for enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The thioacetamide group may enhance binding affinity to various receptors, influencing downstream signaling pathways.

Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of triazole derivatives, the compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Study 2: Anticancer Properties

A recent investigation into the anticancer effects of related compounds revealed that they could effectively inhibit tumor growth in vitro and in vivo models. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity towards cancer cells.

Data Table: Biological Activities Summary

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialS. aureus, E. coliMIC: 0.125–8 μg/mL
AnticancerVarious cancer cell linesInduced apoptosis
Anti-inflammatoryCOX-II enzymeSelective inhibition

Scientific Research Applications

Structural Features

  • Triazole-Pyridazine Core : Known for its role in enhancing biological activity.
  • Fluorophenyl Group : Potentially increases hydrophobic interactions with biological targets.
  • Thiazole Moiety : May contribute to the compound's stability and solubility.

Synthesis and Derivatization

The synthesis of 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves several steps:

  • Preparation of the Triazolo-Pyridazine Core : This often involves multi-step organic reactions starting from simpler precursors.
  • Introduction of Functional Groups : The fluorophenyl and thiazole groups are introduced through specific coupling reactions.
  • Optimization : Reaction conditions such as temperature, solvent choice (e.g., dimethylformamide), and the use of strong bases (e.g., sodium hydride) are crucial for maximizing yield and purity.

Interaction Studies

Understanding how this compound interacts with biological targets is essential for elucidating its therapeutic potential. Preliminary studies may involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies : Investigating the pathways through which the compound exerts its biological effects.

Case Studies and Comparative Analysis

Similar compounds have been extensively researched, providing insights into the potential applications of 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide:

  • N-(3,4-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide :
    • Exhibits anti-cancer properties with significant activity against various cancer cell lines.
  • Comparative Compounds :
    • Compounds with variations in substituents (e.g., chlorophenyl vs. fluorophenyl) demonstrate how slight modifications can lead to variations in biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl-Thiazole Moiety

Compounds with analogous triazolo-pyridazine-thioacetamide backbones but differing in the aryl-thiazole substituents have been synthesized and studied. For instance:

  • 9b: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (4-fluorophenyl on thiazole) .
  • 9c : N-[2-(4-Bromophenyl)-1,3-thiazol-5-yl] variant (4-bromophenyl) .
  • 9d : N-[2-(4-Methylphenyl)-1,3-thiazol-5-yl] variant (4-methylphenyl) .

The 4-fluorophenyl group in the target compound may confer enhanced metabolic stability compared to bromophenyl (9c) due to reduced steric bulk, while the 4-methyl group (as in 9d) could improve solubility but reduce electronegativity at the binding site .

Variations in the Triazolo-Pyridazine Core

  • 894037-84-4 : 2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (chlorophenyl substituent) .
  • 894049-45-7 : Methoxyphenyl analog (4-methoxyphenyl) .
  • : 2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide (trifluoromethoxy group) .

Chlorophenyl (894037-84-4) may increase hydrophobicity but risk off-target interactions .

Heterocycle Modifications in Related Acetamides

  • : A fluorophenyl-containing dihydroimidazo-thiazole-acetamide hybrid .
  • 573705-89-2 : 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide (thiophene and benzyloxy groups) .

Physicochemical and Bioactivity Comparisons

Table 1: Key Properties of Selected Analogs

Compound Molecular Weight (g/mol) Substituents (Triazolo-Pyridazine/Thiazole) Notable Features
Target Compound 427.45* 4-Fluorophenyl / 4-Methylthiazol Balanced lipophilicity, moderate solubility
9b ~550 (estimated) 4-Fluorophenyl / Benzodiazol-phenoxymethyl Enhanced rigidity, potential kinase inhibition
894037-84-4 390.84 4-Chlorophenyl / Acetamide High hydrophobicity, possible cytotoxicity
481.42 4-Fluorophenyl / Trifluoromethoxyphenyl High electronegativity, metabolic resistance

*Calculated using data from and .

Bioactivity Insights

  • Triazolo-pyridazine-thioacetamides : Often exhibit kinase inhibitory activity (e.g., JAK2, EGFR) due to ATP-binding site interactions .
  • Thiazole modifications : 4-Methylthiazol (target) may reduce CYP450 interactions compared to halogenated variants (9b, 9c) .
  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity enhances binding precision, whereas chlorine may improve potency but increase toxicity .

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?

  • Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization of pyridazine precursors, thioether bond formation, and amide coupling. Key steps:

Cyclization: Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazolo-pyridazine core at 60–80°C in DMF .

Thioether Formation: React the triazolo-pyridazine intermediate with mercaptoacetamide derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Amide Coupling: Employ carbodiimide crosslinkers (e.g., EDC/HOBt) for coupling with 4-methylthiazol-2-amine .
Optimization Table:

StepSolventCatalyst/TempYield (%)Purity (HPLC)
1DMFCuI, 70°C65–75≥90%
2MeCNK₂CO₃, RT80–85≥95%
3DCMEDC, 0°C–RT70–75≥92%

Q. How is the molecular structure characterized using spectroscopic and analytical techniques?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., thiazole protons at δ 7.2–7.5 ppm, fluorophenyl signals at δ 7.8–8.1 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ = 427.08 g/mol) .
  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (if crystalline) .
  • HPLC-PDA: Assess purity (>95%) with C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. What strategies are employed to elucidate the compound’s mechanism of action against biological targets?

  • Methodological Answer:
  • Target Prediction: Use computational docking (e.g., AutoDock Vina) to prioritize targets like p38 MAPK or ion channels based on triazolo-thiazole pharmacophores .
  • In Vitro Assays:
  • Kinase Inhibition: Measure IC₅₀ via ADP-Glo™ assays (e.g., p38α IC₅₀ = 0.8–1.2 µM) .
  • Ion Channel Modulation: Patch-clamp electrophysiology for sodium/potassium channel effects .
  • Cellular Models: Test anti-proliferative activity in cancer lines (e.g., IC₅₀ = 5–10 µM in MCF-7) .

Q. How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

  • Methodological Answer:
  • Core Modifications: Vary substituents on the fluorophenyl (e.g., Cl, OMe) and thiazole (e.g., ethyl, acetyl) groups .
  • Key SAR Findings:
Modification SiteDerivative ExampleBiological Activity (IC₅₀)
4-Fluorophenyl4-Cl-phenylp38α IC₅₀ = 0.5 µM
Thiazole C44-Ethyl-thiazoleCancer cell IC₅₀ = 3 µM
  • Synthetic Routes: Parallel synthesis via Suzuki-Miyaura coupling for aryl variations .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer:
  • Assay Standardization: Validate protocols using positive controls (e.g., SB203580 for p38 MAPK) .
  • Metabolic Stability Testing: Compare hepatic microsomal half-lives (e.g., t₁/₂ = 45 min in human liver microsomes) to rule out degradation artifacts .
  • Orthogonal Assays: Confirm target engagement via thermal shift assays (ΔTm ≥ 3°C indicates binding) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and bioavailability profiles?

  • Methodological Answer:
  • Solubility: Use shake-flask method (pH 7.4 PBS) vs. biorelevant media (FaSSIF/FeSSIF) to contextualize values (e.g., 12 µg/mL in PBS vs. 35 µg/mL in FaSSIF) .
  • Bioavailability: Compare pharmacokinetic parameters (AUC, Cmax) across species (rat vs. dog) to identify species-specific metabolism .

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